molecular formula C16H23NO2 B4785762 1-(4-ethoxy-3-methylbenzoyl)azepane

1-(4-ethoxy-3-methylbenzoyl)azepane

Cat. No.: B4785762
M. Wt: 261.36 g/mol
InChI Key: MVJBMFUMOSMPFP-UHFFFAOYSA-N
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Description

1-(4-ethoxy-3-methylbenzoyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethoxy group and a methyl group attached to a benzoyl moiety, which is further connected to an azepane ring. Azepanes are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxy-3-methylbenzoyl)azepane can be achieved through various synthetic routes. One common method involves the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming the six-membered benzenoid framework into a seven-membered ring system. The reaction involves the conversion of the nitro group into a singlet nitrene, followed by hydrogenolysis to provide the azepane .

Industrial Production Methods

Industrial production of this compound typically involves multistep synthesis starting from commercially available precursors. The process may include steps such as electrophilic aromatic substitution to introduce the ethoxy and methyl groups, followed by cyclization and functionalization to form the azepane ring .

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxy-3-methylbenzoyl)azepane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the benzoyl ring .

Scientific Research Applications

1-(4-ethoxy-3-methylbenzoyl)azepane has several scientific research applications, including:

    Chemistry: It serves as a building block for the

Properties

IUPAC Name

azepan-1-yl-(4-ethoxy-3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-19-15-9-8-14(12-13(15)2)16(18)17-10-6-4-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJBMFUMOSMPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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